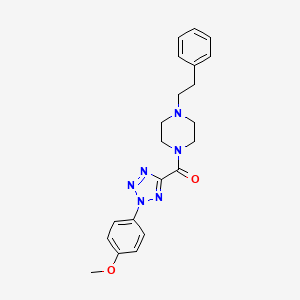
(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a tetrazole ring, a methoxyphenyl group, and a phenethylpiperazine group. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . The methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent. Phenethylpiperazine is a piperazine ring with a phenethyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole ring is planar and aromatic, while the piperazine ring is non-aromatic and can adopt a chair conformation . The methoxyphenyl and phenethyl groups are both aromatic and planar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tetrazole, methoxyphenyl, and phenethylpiperazine groups. The tetrazole ring can participate in various reactions such as substitutions, reductions, and ring-opening reactions . The methoxy group in the methoxyphenyl ring can be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole ring could potentially increase acidity, while the methoxy group could influence polarity .Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing novel compounds with structures similar to (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone. For example, research on the synthesis and spectral characterization of novel compounds provides insights into their structural optimization and the effects of electron-withdrawing groups on their properties. Such studies employ density functional theory calculations to understand the equilibrium geometry, bonding features, and vibrational wave numbers of these compounds (Shahana & Yardily, 2020).
Biological Activities
Antimicrobial Activity
Compounds related to this compound have been evaluated for their antimicrobial activities. Studies involving the synthesis of new pyridine derivatives and their in vitro antimicrobial screening indicate variable and modest activity against bacteria and fungi, highlighting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antifungal and Antioxidant Activities
Novel derivatives have been synthesized and assessed for their antifungal activity, revealing that certain structural modifications can enhance their effectiveness against fungal pathogens. Additionally, some compounds exhibit promising antioxidant properties, suggesting their potential in oxidative stress-related therapeutic applications (Lv et al., 2013).
Molecular Docking Studies
Molecular docking studies are conducted to understand the interaction of these compounds with biological targets, aiding in the exploration of their antibacterial and antiviral activities. Such research helps in identifying the molecular basis of their action and potential applications in drug development (Shahana & Yardily, 2020).
Orientations Futures
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)tetrazol-5-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-29-19-9-7-18(8-10-19)27-23-20(22-24-27)21(28)26-15-13-25(14-16-26)12-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMWTMKXOTRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
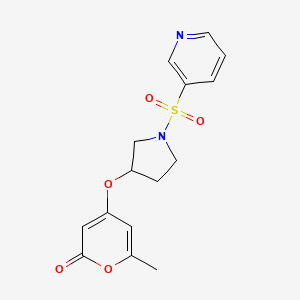


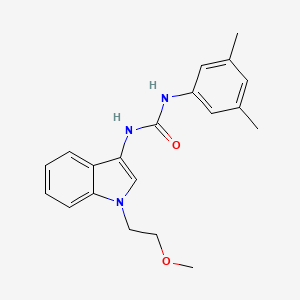
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2675988.png)
![2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2675989.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2675990.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2675991.png)
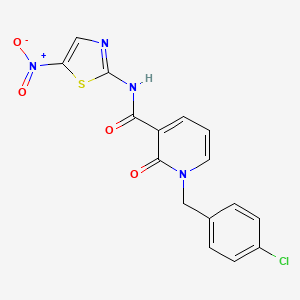
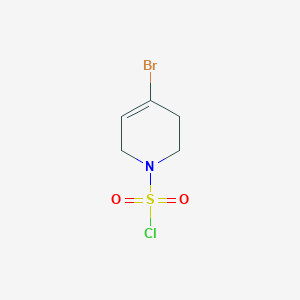
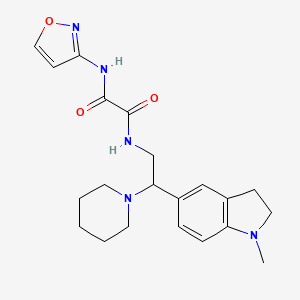
![3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675997.png)
![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675999.png)
![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2676000.png)
